molecular formula C4H5N3O B159416 6-Aminopyridazin-3(2H)-one CAS No. 10071-13-3

6-Aminopyridazin-3(2H)-one

Cat. No. B159416
CAS RN: 10071-13-3
M. Wt: 111.1 g/mol
InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
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Description

6-Aminopyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a pyridazine derivative that has shown promising results in various scientific research applications.

Scientific Research Applications

Electrophilic Cyanating Agents

6-Aminopyridazin-3(2H)-one derivatives, specifically 2-Cyanopyridazin-3(2H)-ones, have been identified as novel, effective, and selective electrophilic cyanating agents. They show chemoselective N-, S-, or C-cyanation in excellent yield with various nucleophiles, offering potential applications in organic synthesis (Kim et al., 2005).

Anticancer Properties

Aminopyridazin-3(2H)-one derivatives have shown promising anticancer activities. Specifically, derivatives like 3-allylthio-6-(mono or disubstituted) aminopyridazines have been synthesized and found to exhibit antiproliferative activities against various cancer cell lines, indicating their potential as chemotherapy agents (Won & Park, 2010).

G0/G1-phase Arresting Agents

Certain aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Compounds like 8a and 8b demonstrated low-micromole GI50 value for SH-SY5Y cells and induced apoptosis with cell cycle arrest at G0/G1 phase, suggesting their application in cancer treatment (Ge et al., 2017).

Synthesis of Functionalized Aminopyridazines

Research has explored new routes to synthesize functionalized 3-aminopyridazines. For instance, the reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles led to the formation of these derivatives, indicating potential applications in medicinal chemistry (Rykowski & Wolińska, 2000).

Solubility Studies

Studies on the solubility of 6-chloro-3-aminopyridazine in water and binary mixtures of water and ethanol have been conducted. This research is crucial for understanding the physical and chemical properties of aminopyridazines, which is important for their formulation and application in pharmaceuticals (Wang, 2013).

properties

IUPAC Name

3-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLICVOTDAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864201
Record name 6-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridazin-3(2H)-one

CAS RN

10071-13-3
Record name 3,6-Pyridazinedione, 1,2-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PS Dragovich, JK Blazel, K Dao, DA Ellis, LS Li… - …, 2008 - thieme-connect.com
The synthesis of a novel class of 6-amino-5-hydroxypyridazin-3 (2H)-ones (3-oxo-2, 3-dihydropyridazines) is described. These compounds also contain an ethoxycarbonyl moiety at the …
Number of citations: 3 www.thieme-connect.com
SD Tupare, SA Dake, SV Nalage, SV Bhosale… - 2012 - scirp.org
Pyrazoles are important nitrogen containing 5-membered heterocyclic compounds. Numerous pyrazoline derivatives have been found to possess considerable biological activities, …
Number of citations: 12 www.scirp.org
SD Tupare - 2021 - researchgate.net
Chalcones have great importance in natural as well as synthetic chemistry. It is one of the wonderful precursors used for the synthesis of different 5, 6, 7–membered heterocyclic …
Number of citations: 2 www.researchgate.net
GB Barlin, DJ Brown, Z Kadunc, A Petric… - Australian journal of …, 1983 - CSIRO Publishing
The ambiguous condensations of phenylglyoxal with pyridazin-3-amines and pyrazin-2-amine are shown to yield 2-phenylimidazo[l,2-b]pyridazin-3(5H)-ones and imidazo[1,2-a]pyrazin-…
Number of citations: 20 www.publish.csiro.au
SD Tupare - Reviews of Synthesis and Characterization of, 2022
Number of citations: 0

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